ent-Pazufloxacin Mesylate
Overview
Description
ent-Pazufloxacin Mesylate is a fluoroquinolone antibacterial agent known for its broad-spectrum activity against various bacterial infections. It is primarily used for intravenous administration due to its excellent antibacterial properties and minimal adverse effects. This compound is particularly effective in treating infections caused by Gram-negative and Gram-positive bacteria .
Mechanism of Action
Target of Action
The primary targets of ent-Pazufloxacin Mesylate are bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents.
Mode of Action
This compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the drug interferes with bacterial DNA replication, leading to the death of the bacteria.
Biochemical Pathways
It is understood that the drug’s inhibition of dna gyrase and topoisomerase iv disrupts bacterial dna replication, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy volunteers. After intravenous administration, the drug is rapidly absorbed and distributed throughout the body . The maximum blood concentration of pazufloxacin is higher than that for other quinolones . The volume of distribution of pazufloxacin was observed to be lower than those of sparfloxacin and ofloxacin . The drug is mainly excreted via the urine .
Result of Action
The primary result of this compound’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication, the drug prevents bacteria from multiplying, leading to their eventual death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, kidney function, and the presence of other medications
Biochemical Analysis
Biochemical Properties
ent-Pazufloxacin Mesylate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and enzymatic processes .
Cellular Effects
This compound: has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of This compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound: is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of This compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Pazufloxacin Mesylate involves the reaction of pazufloxacin with methane-sulfonic acid in a solvent such as acetone. The reaction mixture is subjected to heating and reflux, followed by cooling and crystallization to obtain the mesylate salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process includes aseptic filling and freeze-drying to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ent-Pazufloxacin Mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
ent-Pazufloxacin Mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new antibacterial agents.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the production of pharmaceutical formulations for treating infections
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity but higher sensitivity to light.
Ofloxacin: Similar antibacterial properties but different pharmacokinetic profile.
Levofloxacin: A more potent isomer of ofloxacin with enhanced activity against Gram-positive bacteria.
Uniqueness: ent-Pazufloxacin Mesylate stands out due to its lower toxicity, higher efficiency, and reduced sensitivity to light compared to other fluoroquinolones. It also exhibits a lower incidence of side effects and does not readily generate cross-resistance .
Properties
IUPAC Name |
(2R)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGFPATQWQARM-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669978 | |
Record name | (3R)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677004-96-5 | |
Record name | (3R)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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